molecular formula C10H10N2O2 B1451544 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 6595-00-2

1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B1451544
CAS No.: 6595-00-2
M. Wt: 190.2 g/mol
InChI Key: PAHCNWPMLGFQKJ-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, thereby affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins such as albumin, which can influence its distribution and bioavailability in the body .

Cellular Effects

This compound has been observed to exert various effects on different types of cells. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis. This is achieved by influencing cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, this compound can affect gene expression by modulating transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can inhibit enzymes such as topoisomerase, which is essential for DNA replication and transcription. By binding to the active site of topoisomerase, this compound can prevent the enzyme from functioning properly, leading to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can activate or inhibit other enzymes by binding to allosteric sites, thereby modulating their activity and influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are particularly evident in in vitro studies, where the compound is continuously present in the culture medium .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can exert therapeutic effects, such as reducing tumor growth in cancer models. At high doses, this compound can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound in these organs, leading to cellular stress and apoptosis. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This compound can be metabolized into different metabolites, which can have distinct biological activities. The metabolism of this compound can also affect metabolic flux, leading to changes in the levels of other metabolites in the body. Additionally, this compound can influence the activity of cofactors such as NADPH, which are essential for various biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by transporters such as P-glycoprotein, which can influence its bioavailability and accumulation in different tissues. Additionally, this compound can bind to proteins such as albumin, which can affect its distribution and localization within the body. The interaction with these transporters and binding proteins can also influence the pharmacokinetics of the compound .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been observed to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The localization of this compound in the nucleus can influence its interaction with DNA and transcription factors, thereby affecting gene expression. Additionally, the presence of this compound in the mitochondria can impact cellular metabolism and energy production. Targeting signals and post-translational modifications can also direct this compound to specific organelles, thereby modulating its activity and function .

Properties

IUPAC Name

2,3-dimethylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-11-8-4-3-7(10(13)14)5-9(8)12(6)2/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHCNWPMLGFQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663574
Record name 1,2-Dimethyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6595-00-2
Record name 1,2-Dimethyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.